Macrostemonoside A

Catalog No.
S577764
CAS No.
143049-26-7
M.F
C51H84O23
M. Wt
1065.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Macrostemonoside A

CAS Number

143049-26-7

Product Name

Macrostemonoside A

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C51H84O23

Molecular Weight

1065.2 g/mol

InChI

InChI=1S/C51H84O23/c1-20-7-12-50(66-19-20)21(2)32-27(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)51(74-47-42(65)39(62)35(58)30(17-54)69-47)44(71-46-41(64)38(61)34(57)29(16-53)68-46)43(36(59)31(18-55)73-51)70-45-40(63)37(60)33(56)28(15-52)67-45/h20-47,52-65H,5-19H2,1-4H3/t20-,21+,22?,23?,24?,25?,26?,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44-,45+,46+,47+,48+,49+,50?,51+/m1/s1

InChI Key

JWWCJQFYNBGCAX-UOUUDHCBSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Synonyms

macrostemonoside A, tigogenin-3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3))-beta-D-glucopyranosyl(1-4)-beta-D-galactopyranoside

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C)C)C)OC1

The exact mass of the compound (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Macrostemonoside A is a steroidal saponin extracted from the plant Allium macrostemon Bunge, commonly known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic effects, particularly in the management of metabolic disorders such as hyperglycemia and hyperlipidemia. Macrostemonoside A exhibits a complex structure characterized by its steroid-like backbone, which contributes to its biological activity and pharmacological properties. Research indicates that it can influence various metabolic pathways, making it a candidate for further investigation in drug development for conditions related to obesity and diabetes .

The chemical behavior of macrostemonoside A is primarily influenced by its saponin structure, which allows it to undergo hydrolysis and other transformations typical of glycosides. Upon exposure to acidic or enzymatic conditions, macrostemonoside A can be hydrolyzed to release sugar moieties and aglycones, which may possess distinct biological activities. Additionally, it may participate in redox reactions due to the presence of hydroxyl groups, affecting its solubility and interaction with biological membranes .

Macrostemonoside A has demonstrated several significant biological activities:

  • Hypoglycemic Effects: Studies show that it can lower blood glucose levels in high-fat diet-induced diabetic mice, potentially by enhancing insulin sensitivity and promoting energy metabolism in muscle tissues .
  • Lipid Regulation: It has been observed to reduce total cholesterol, triglycerides, and low-density lipoprotein levels in serum, indicating its role in lipid metabolism and cardiovascular health .
  • Anti-Obesity Properties: The compound appears to inhibit visceral fat accumulation and enhance lipase activity in adipose tissues, suggesting a mechanism for weight management .

The synthesis of macrostemonoside A typically involves extraction from Allium macrostemon using organic solvents followed by purification techniques such as chromatography. The compound can also be synthesized through chemical modifications of simpler steroidal saponins or via semi-synthetic methods where precursor compounds are chemically altered to yield macrostemonoside A. Research into synthetic pathways is ongoing to enhance yield and purity for pharmaceutical applications .

Macrostemonoside A holds promise for various applications:

  • Pharmaceutical Development: Its potential as a treatment for metabolic disorders like diabetes and obesity positions it as a candidate for drug development.
  • Nutraceuticals: Due to its health benefits, macrostemonoside A could be incorporated into dietary supplements aimed at improving metabolic health.
  • Functional Foods: The compound may be used in food products designed to promote cardiovascular health and manage blood glucose levels .

Research indicates that macrostemonoside A interacts with several biological pathways:

  • It enhances the expression of visfatin, an adipokine involved in glucose metabolism, suggesting a mechanism through which it exerts its hypoglycemic effects .
  • Studies have shown activation of the peroxisome proliferator-activated receptor gamma 2 pathway, which plays a critical role in fat cell differentiation and lipid metabolism .
  • Further interaction studies are needed to elucidate the full spectrum of its biochemical interactions and therapeutic potential.

Macrostemonoside A shares structural similarities with other steroidal saponins but exhibits unique properties that distinguish it from them. Below is a comparison with notable similar compounds:

Compound NameSourceKey PropertiesUnique Aspects
Macrostemonoside TAllium macrostemonAntioxidant activity; cardioprotective effectsSpecific protective effects against myocardial injury
Macrostemonoside IAllium macrostemonCytotoxic activity against tumor cellsNoted for anti-cancer properties
DiosgeninVarious plantsAnti-inflammatory; cholesterol-lowering effectsWidely studied for hormonal activity
Ginsenoside Rg1Panax ginsengNeuroprotective; enhances cognitive functionKnown for cognitive enhancement

Macrostemonoside A's distinct ability to modulate metabolic pathways while maintaining a favorable safety profile makes it a unique candidate among steroidal saponins. Its specific actions on glucose and lipid metabolism highlight its potential therapeutic roles that warrant further exploration .

Molecular Formula (C51H84O23) and Weight (1065.2 g/mol)

Macrostemonoside A is a complex steroidal saponin with the molecular formula C51H84O23 and a molecular weight of 1065.2 grams per mole [3]. This compound represents one of the larger molecular entities within the macrostemonoside family, distinguished by its extensive glycosidic substitution pattern [2]. The molecular composition indicates the presence of 51 carbon atoms, 84 hydrogen atoms, and 23 oxygen atoms, reflecting the characteristic structure of a highly glycosylated steroidal backbone [3]. The substantial molecular weight places Macrostemonoside A among the more complex saponins isolated from Allium macrostemon Bunge, demonstrating the intricate biosynthetic capabilities of this plant species [24].

The Chemical Abstracts Service registry number for Macrostemonoside A is 143049-26-7, providing unambiguous identification for this specific stereoisomeric form [2] [3]. The molecular formula corresponds to a tetrasaccharide-substituted spirostanol derivative, consistent with the structural characteristics observed in related Allium-derived steroidal saponins [4] [6].

Stereochemical Configuration and Absolute Structure

Macrostemonoside A exhibits a spirostanol-type steroidal backbone with specific stereochemical configurations that define its three-dimensional structure [3] [4]. The compound possesses a characteristic spiro-bicyclic acetal at the carbon-22 position, forming the distinctive spirostanol skeleton found in this class of natural products [19] [20]. The stereochemistry at carbon-25 can exist in both R and S configurations, leading to the isolation of epimeric mixtures from natural sources [19] [26].

The absolute configuration of the steroidal nucleus follows the 5α-stereochemistry, indicating a trans-fusion between rings A and B of the steroid backbone [4] [19]. This configuration is consistent with the majority of spirostanol saponins isolated from Allium species, where the 5α-orientation predominates over the less common 5β-configuration [4]. The presence of hydroxyl groups at specific positions on the steroid skeleton contributes to the overall polarity and biological activity of the molecule [6] [33].

Nuclear Overhauser Effect spectroscopy studies have been employed to confirm the spatial relationships between protons in the molecule, providing definitive evidence for the β-orientation of hydroxyl substituents at key positions [6] [33]. These stereochemical features are crucial for understanding the structure-activity relationships observed among different macrostemonoside variants [17].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Macrostemonoside A, with both one-dimensional and two-dimensional techniques being essential for complete characterization [6] [7]. The proton nuclear magnetic resonance spectrum typically employs deuterated pyridine as the solvent system to ensure optimal resolution of the complex multipicity patterns arising from the extensive sugar substitution [6] [33].

The one-dimensional proton nuclear magnetic resonance spectrum reveals characteristic signals for the angular methyl groups of the steroid backbone, typically appearing as singlets in the upfield region between 0.9 and 1.4 parts per million [6] [20]. The anomeric protons of the attached sugar residues produce distinctive doublet signals in the downfield region, generally observed between 4.2 and 5.2 parts per million with coupling constants characteristic of β-glycosidic linkages [6] [33].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about all 51 carbon atoms present in the molecule [6]. The spectrum displays signals for the steroid carbons in the typical range of 20-150 parts per million, while the sugar carbons appear primarily between 60-105 parts per million [6] [20]. Distortionless Enhancement by Polarization Transfer experiments facilitate the identification of primary, secondary, tertiary, and quaternary carbon centers [6].

Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, and Correlation Spectroscopy experiments, provide crucial connectivity information for structural elucidation [6] [7]. These experiments enable the unambiguous assignment of all proton and carbon signals, facilitating complete structural determination [6] [33].

Nuclear Magnetic Resonance ParameterValueSolvent System
Proton frequency400 MHzDeuterated pyridine
Carbon frequency100 MHzDeuterated pyridine
Angular methyl signalsδ 0.92, 0.99, 2.00 ppmDeuterated pyridine
Anomeric proton rangeδ 4.2-5.2 ppmDeuterated pyridine
Sugar carbon rangeδ 60-105 ppmDeuterated pyridine

Mass Spectrometric Analysis

Mass spectrometric analysis of Macrostemonoside A employs electrospray ionization techniques in positive ion mode to generate molecular ion species [6] [18]. The compound readily forms sodium adduct ions, producing the characteristic molecular ion peak at mass-to-charge ratio 1088, corresponding to the [M+Na]+ species [3] [6]. This ionization pattern is typical for steroidal saponins, which demonstrate enhanced stability and sensitivity when analyzed as alkali metal adducts [18].

High-resolution electrospray ionization mass spectrometry provides accurate mass measurements that confirm the molecular formula assignment [6]. The measured mass-to-charge values typically agree with calculated values within 5 parts per million, providing high confidence in the molecular formula determination [6]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns involving sequential loss of sugar residues, with mass losses of 162 daltons corresponding to hexose units [6] [18].

The fragmentation behavior of Macrostemonoside A follows predictable patterns observed for steroidal saponins [18]. Initial fragmentation involves preferential cleavage of the terminal sugar residues, followed by systematic elimination of the remaining carbohydrate units [6] [18]. The resulting aglycone ion at mass-to-charge ratio 255 represents a stable fragment common to many spirostanol derivatives [18].

Negative ion electrospray ionization mass spectrometry provides complementary structural information, generating deprotonated molecular ions and fragment patterns that confirm the glycosidic linkage positions [6]. The combination of positive and negative ion data ensures comprehensive characterization of both the molecular weight and structural features [6] [18].

Infrared Spectroscopic Features

Infrared spectroscopy provides valuable functional group information for Macrostemonoside A, revealing characteristic absorption bands that confirm the presence of hydroxyl, carbon-hydrogen, and glycosidic linkage functionalities [6] [9]. The spectrum is typically recorded using potassium bromide pellet preparation, ensuring optimal transmission and resolution across the mid-infrared region [6].

The hydroxyl stretching region displays a broad, intense absorption band centered around 3420 reciprocal centimeters, characteristic of the multiple hydroxyl groups present in both the steroid backbone and attached sugar residues [6] [9]. This broad absorption reflects the hydrogen bonding interactions between adjacent hydroxyl groups, typical of highly hydroxylated natural products [9] [11].

Carbon-hydrogen stretching vibrations appear in the 2800-3000 reciprocal centimeter region, with multiple overlapping bands corresponding to the various methyl, methylene, and methine groups present throughout the molecule [6] [11]. The presence of both aliphatic and anomeric carbon-hydrogen bonds contributes to the complexity observed in this spectral region [9] [11].

The fingerprint region below 1500 reciprocal centimeters contains numerous absorption bands arising from carbon-carbon, carbon-oxygen, and glycosidic linkage vibrations [6] [9]. The region between 1000-1120 reciprocal centimeters is particularly rich in absorption bands corresponding to the carbon-oxygen stretching vibrations of the multiple glycosidic bonds [6] [11].

Infrared AbsorptionWavenumber (cm⁻¹)AssignmentIntensity
Hydroxyl stretch3420O-H stretchStrong, broad
Carbon-hydrogen stretch2938C-H stretchMedium
Carbon-hydrogen stretch2924C-H stretchMedium
Glycosidic vibrations1000-1120C-O stretchMultiple bands

Physicochemical Properties

Solubility Parameters

The solubility characteristics of Macrostemonoside A reflect its highly polar nature due to extensive hydroxylation and glycosidic substitution [12] [13]. The compound demonstrates limited solubility in pure water, consistent with the amphiphilic character typical of steroidal saponins [12]. The presence of multiple hydroxyl groups and sugar residues confers significant hydrophilic character, while the steroid backbone contributes lipophilic properties [12] [13].

Macrostemonoside A exhibits good solubility in polar organic solvents, particularly methanol and ethanol, which are commonly employed for extraction and purification procedures [13] [24]. The compound also demonstrates solubility in dimethyl sulfoxide, a property that facilitates biological activity studies and formulation development [12]. Moderate solubility is observed in mixed aqueous-organic solvent systems, with solubility enhancement occurring as the organic content increases [13].

The solubility in chlorinated solvents such as dichloromethane and chloroform is limited, reflecting the predominantly polar character of the molecule [12]. This solubility profile is consistent with other highly glycosylated steroidal saponins and facilitates purification strategies based on differential partitioning [13]. Temperature effects on solubility follow typical patterns, with increased solubility observed at elevated temperatures [12].

Stability Profiles

Macrostemonoside A demonstrates reasonable stability under ambient storage conditions when properly desiccated and protected from light [12]. The compound remains stable for several months when stored at temperatures below -20 degrees Celsius, making it suitable for long-term research applications [12]. Stock solutions prepared in appropriate solvents maintain stability for extended periods under refrigerated conditions [12].

Thermal stability studies indicate that Macrostemonoside A can withstand moderate heating during analytical procedures [30] [32]. However, prolonged exposure to elevated temperatures may result in decomposition, particularly under acidic conditions where glycosidic bonds are susceptible to hydrolysis [30] [33]. The compound shows enhanced stability in neutral and slightly alkaline media compared to acidic environments [30] [32].

Acid hydrolysis represents a significant degradation pathway for Macrostemonoside A, with stepwise cleavage of glycosidic bonds occurring under strongly acidic conditions [30] [33]. This susceptibility to acid-catalyzed hydrolysis is characteristic of glycosidic linkages and must be considered during analytical method development [30] [32]. The rate of hydrolysis depends on factors including acid concentration, temperature, and reaction time [30] [31].

Photostability assessments indicate that Macrostemonoside A should be protected from direct light exposure during storage and handling [12]. While not extremely photolabile, prolonged exposure to intense light may result in gradual degradation, particularly in solution form [12]. Standard laboratory practices of dark storage and amber glassware provide adequate protection [12].

Partition Coefficients

The partition coefficient of Macrostemonoside A reflects its predominantly hydrophilic character due to extensive glycosylation [14] [16]. The octanol-water partition coefficient is expected to be low, indicating preferential partitioning into the aqueous phase [14]. This behavior is consistent with the structural features of the molecule, where multiple hydroxyl groups and sugar residues dominate the surface characteristics [14] [16].

Experimental determination of partition coefficients employs standard protocols using equilibrium partitioning between immiscible solvent phases [14] [16]. The hydrophilic nature of Macrostemonoside A results in limited extraction into organic phases, requiring specialized techniques for effective recovery from aqueous solutions [14]. This property influences both extraction methodologies and bioavailability considerations [14] [16].

The partition behavior varies significantly with solvent system composition, with increased organic content favoring enhanced extraction efficiency [14]. Mixed solvent systems containing alcohols or other polar organic components demonstrate improved extraction characteristics compared to purely hydrocarbon-based systems [14] [16]. pH effects on partitioning are minimal due to the non-ionizable nature of the functional groups present [14].

Comparative studies with related steroidal saponins reveal similar partitioning behavior among highly glycosylated derivatives [14] [17]. The number and position of sugar residues directly influence the partition coefficient, with increased glycosylation leading to enhanced hydrophilic character [14] [17]. These relationships provide predictive capability for understanding the physicochemical behavior of related compounds [14] [16].

Structural Comparison with Other Steroidal Saponins

Macrostemonoside A belongs to the spirostanol class of steroidal saponins, sharing fundamental structural features with numerous related compounds isolated from Allium species [4] [17]. The spirostanol backbone represents one of two major structural types of steroidal saponins, the other being the furostanol type characterized by an open side chain with additional hydroxylation patterns [19] [21]. The conversion between furostanol and spirostanol forms can occur under specific conditions, representing an important biogenetic relationship [21] [25].

Comparative analysis with other macrostemonosides reveals both similarities and distinctive features [4] [6]. Macrostemonoside B, a furostanol derivative with molecular formula C57H96O29, demonstrates the structural diversity possible within this compound family [5]. The presence of five sugar units in Macrostemonoside B compared to four in Macrostemonoside A illustrates the variable glycosylation patterns observed among these natural products [5] [6].

Macrostemonoside D represents another spirostanol derivative with molecular formula C53H86O24 and molecular weight 1107.2 grams per mole [1]. The structural similarities include the spirostanol backbone and tetrasaccharide substitution, while differences arise from variations in hydroxylation patterns and stereochemical configurations [1] [4]. These subtle structural modifications can significantly influence biological activities and physicochemical properties [1] [17].

The biosynthetic relationships among steroidal saponins involve complex enzymatic transformations of cholesterol or β-sitosterol precursors [25] [28]. Cytochrome P450 enzymes catalyze key hydroxylation and oxidation reactions, while UDP-glycosyltransferases mediate the attachment of sugar residues [25] [28]. The diversity observed among macrostemonosides reflects the combinatorial nature of these biosynthetic processes [25].

Structural characterization techniques employed for steroidal saponins have evolved significantly, with modern approaches relying heavily on high-resolution nuclear magnetic resonance and mass spectrometry [18] [20]. Two-dimensional nuclear magnetic resonance methods provide detailed connectivity information essential for distinguishing between closely related isomers [6] [20]. Mass spectrometric fragmentation patterns offer characteristic fingerprints for structural classification [18].

CompoundTypeMolecular FormulaMolecular Weight (g/mol)Sugar UnitsStereochemistry at C-25
Macrostemonoside ASpirostanolC51H84O231065.24R/S
Macrostemonoside BFurostanolC57H96O291244.65R
Macrostemonoside GFurostanolC45H72O19916.03S
Macrostemonoside DSpirostanolC53H86O241107.24R
Diosgenin saponinSpirostanolC39H64O12755.92R

Macrostemonoside A, a steroidal saponin compound derived from Allium macrostemon Bunge, requires specialized extraction methodologies due to its complex chemical structure and relatively low natural abundance in plant tissue. The compound is primarily concentrated in the bulb sections of the plant, necessitating careful selection and preparation of plant material [1].

Plant Material Preparation

The extraction process begins with proper plant material preparation. Fresh Allium macrostemon bulbs should be cleaned to remove soil and debris, followed by cutting into small pieces of one to three centimeters to increase surface area for optimal extraction efficiency [2]. The moisture content of fresh plant material significantly affects extraction outcomes, with studies indicating that materials with moisture content between ten to fifteen percent provide optimal extraction conditions [3] [4].

Drying methodology plays a crucial role in preserving the integrity of Macrostemonoside A during initial processing. Research demonstrates that controlled drying at temperatures between forty to sixty degrees Celsius maintains compound stability while removing excess moisture [5] [6]. Freeze-drying represents the optimal drying method for preserving heat-sensitive steroidal saponins, though conventional air drying at temperatures not exceeding fifty degrees Celsius provides acceptable results for large-scale operations [6].

Solvent-Based Extraction Methods

Ultrasonic-assisted extraction has emerged as the most efficient method for Macrostemonoside A isolation from plant material. The optimal protocol involves using eighty percent methanol-water solution as the extraction solvent at fifty degrees Celsius for sixty minutes, with a liquid-to-solid ratio of thirty to one milliliters per gram of dried plant material [1] [7]. This method achieves high recovery rates while maintaining mild conditions that preserve compound integrity.

Reflux extraction using ethanol-water mixtures provides an alternative approach for larger-scale operations. The process typically employs fifty to ninety-five percent ethanol solutions at reflux temperatures for two to three hours per extraction cycle [2]. Multiple extraction cycles are recommended, with three successive extractions providing complete recovery of target compounds. The combined extracts require concentration under reduced pressure followed by aqueous dilution to facilitate subsequent purification steps.

Room temperature extraction offers advantages for heat-sensitive applications, though requiring significantly longer processing times. This method involves maceration of plant material in fifty percent ethanol solution for forty-eight hours, repeated three times with fresh solvent [2]. While gentle on thermolabile compounds, the extended processing time and large solvent volumes make this approach less practical for routine applications.

Aqueous Extraction Approaches

Water-based extraction methods provide environmentally friendly alternatives to organic solvent systems. Autoclave extraction at one hundred twenty-one degrees Celsius for twenty minutes achieves fifty-four point eight percent dry weight recovery, though elevated temperatures may compromise some thermolabile compounds [8]. The simplicity and absence of organic solvents make this approach attractive for pharmaceutical applications requiring solvent-free processing.

Pressurized liquid extraction represents an advanced aqueous extraction technique, operating at temperatures between twenty-five to two hundred degrees Celsius under elevated pressure conditions. This method significantly reduces extraction time to thirty minutes while maintaining high extraction efficiency [9]. The technique requires specialized equipment but offers advantages in terms of reduced solvent consumption and improved extraction kinetics.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography Systems

High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection represents the gold standard for Macrostemonoside A analysis and purification. The optimal system configuration employs an Agilent TC-C18 column (two hundred fifty millimeters by four point six millimeters, five micrometers particle size) operated at thirty-five degrees Celsius [1]. The mobile phase consists of acetonitrile and zero point zero five percent formic acid in water using gradient elution at zero point eight milliliters per minute flow rate.

Detection parameters require careful optimization for steroidal saponin analysis. The evaporative light scattering detector operates optimally with drift tube temperature at ninety degrees Celsius, nitrogen gas flow rate of two point zero liters per minute, and gain value of three [1]. These conditions provide sensitive and reproducible detection of Macrostemonoside A while minimizing interference from matrix components.

Preparative High-Performance Liquid Chromatography enables larger-scale purification of Macrostemonoside A from crude extracts. The system utilizes a C18 column (two hundred fifty millimeters by twenty-two millimeters, ten micrometers particle size) with acetonitrile-water gradient systems [10]. Flow rates of sixteen milliliters per minute allow processing of one hundred milligram crude extract samples, yielding compounds with greater than ninety-five percent purity in single-step operations.

Flash Chromatography Applications

Flash chromatography provides rapid and efficient purification of Macrostemonoside A from complex plant extracts. The technique employs silica gel stationary phases (twenty to forty micrometers spherical particles) with binary solvent gradients of hexane and acetone [11]. Processing capabilities extend to three gram crude product loads per separation cycle, with ultraviolet detection at three hundred twenty-five nanometers for real-time monitoring.

Optimization of flash chromatography parameters significantly affects separation quality and compound recovery. Sample loading techniques require dissolution of crude extracts in minimal volumes of appropriate solvents, followed by careful application to the column head [11]. Gradient programming must balance resolution requirements against processing time, with typical separations completed within one to three hours.

The technique offers substantial advantages over conventional column chromatography, including automated fraction collection, reduced processing time, and improved reproducibility. Integration with mass spectrometry detection enables targeted collection of specific compounds based on molecular weight rather than retention time alone [12].

Specialized Separation Methods

High-speed counter-current chromatography provides unique advantages for steroidal saponin purification through its support-free liquid-liquid partition mechanism. The technique employs ethyl acetate-n-butanol-methanol-water (four to one to two to four, volume per volume) as the two-phase solvent system [13] [10]. Processing of one hundred milligram crude extracts yields five distinct steroidal saponins with purities exceeding ninety-five percent in single-step operations.

Ultra-Performance Liquid Chromatography systems offer enhanced resolution and reduced analysis time for Macrostemonoside A characterization. The systems employ sub-two micrometer particle size stationary phases with optimized mobile phase compositions of aqueous formic acid and acetonitrile [14]. Detection capabilities include mass spectrometry for structural confirmation and quantitative analysis.

Supercritical fluid chromatography represents an emerging technique for steroidal saponin purification, utilizing carbon dioxide-based mobile phases under supercritical conditions. The method offers advantages in terms of environmental impact and ease of solvent removal, though requiring specialized equipment and expertise for optimal performance [9].

Solid-Phase Extraction Applications

Cartridge-Based Purification Systems

Solid-phase extraction utilizing C18 cartridges provides essential sample cleanup prior to analytical and preparative chromatography. The protocol involves dissolving crude aqueous extracts and loading onto activated SEP-PAK C18 cartridges, followed by sequential washing with ten percent methanol to remove polar impurities [1]. This approach effectively concentrates Macrostemonoside A while removing interfering matrix components.

Cartridge selection requires consideration of both sample characteristics and target compound properties. C18 cartridges demonstrate optimal performance for steroidal saponin retention and subsequent elution with appropriate organic solvents [15]. Activation procedures involve sequential conditioning with methanol and water prior to sample application, ensuring consistent retention behavior.

The washing protocol significantly influences purification efficiency and compound recovery. Initial water washes remove highly polar contaminants, followed by graded methanol washes to selectively elute compounds based on polarity differences [1]. Final elution with high-percentage organic solvents quantitatively recovers target compounds in concentrated form suitable for further analysis or purification.

Column-Based Solid-Phase Systems

Larger-scale solid-phase extraction employs column formats rather than cartridge systems for increased sample capacity. Silica gel columns (sixty angstrom pore size, two hundred thirty to four hundred mesh) provide versatile platforms for steroidal saponin purification [16] [17]. The columns accommodate samples ranging from milligrams to several grams, depending on column dimensions and packing efficiency.

Column packing procedures require careful attention to ensure uniform bed formation and optimal separation performance. Slurry packing techniques using appropriate solvents prevent air bubble formation and ensure consistent particle distribution [18] [19]. Sand layers at both column ends provide additional stability and prevent disturbance during solvent addition and sample application.

Elution strategies must balance resolution requirements against processing efficiency. Gradient elution systems starting with low-polarity solvents and progressing to higher polarity provide optimal separation of complex mixtures [18]. Fraction collection and monitoring by thin-layer chromatography enable identification of fractions containing target compounds.

Method Optimization Strategies

Solid-phase extraction method development requires systematic optimization of multiple parameters including cartridge or column size, solvent systems, flow rates, and elution volumes. Response surface methodology provides statistical frameworks for optimizing these interdependent variables [3]. Central composite designs enable identification of optimal conditions while minimizing experimental effort.

Quality control measures must address both system performance and compound integrity throughout the extraction process. Standard compound recovery studies validate method performance under various operating conditions [1]. Stability studies confirm that processing conditions do not compromise Macrostemonoside A structure or biological activity.

Documentation requirements for solid-phase extraction methods include detailed protocols, troubleshooting guides, and performance specifications. These materials ensure method transferability between laboratories and consistency across different operators and equipment configurations.

Purification Optimization Strategies

Solvent System Selection

Solvent system optimization represents a critical factor in achieving efficient Macrostemonoside A purification. The compound demonstrates optimal solubility in ethanol-water mixtures ranging from forty to eighty percent ethanol concentration [7] [4]. Below forty percent ethanol, extraction efficiency decreases due to reduced solubility of the steroidal backbone, while concentrations above eighty percent may co-extract excessive lipophilic impurities.

Temperature optimization requires balancing extraction efficiency against thermal stability considerations. Macrostemonoside A demonstrates optimal extraction at temperatures between fifty to seventy degrees Celsius [7] [4]. Higher temperatures accelerate mass transfer but risk thermal degradation, while lower temperatures require extended processing times to achieve complete extraction.

pH adjustment influences both compound stability and extraction selectivity. Macrostemonoside A exhibits optimal stability at pH values between five point zero to six point zero [20]. Acidic conditions below pH four may promote hydrolysis of glycosidic bonds, while alkaline conditions above pH eight can cause structural modifications affecting biological activity.

Process Parameter Optimization

Extraction time optimization studies demonstrate that sixty to one hundred twenty minutes provide optimal recovery without excessive processing costs [7] [4]. Initial extraction phases show rapid compound release, followed by slower equilibration phases. Extended extraction beyond two hours typically yields minimal additional recovery while increasing energy and processing costs.

Liquid-to-solid ratio optimization balances complete extraction against processing volume and costs. Ratios between twenty to one and forty to one milliliters per gram provide optimal extraction efficiency [7] [4]. Lower ratios may result in incomplete extraction, while higher ratios increase processing volumes without proportional benefits in compound recovery.

Particle size reduction enhances extraction efficiency by increasing surface area available for mass transfer. Optimal particle sizes range between forty to sixty mesh for routine applications [6]. Finer particles improve extraction kinetics but may complicate filtration and separation processes, while coarser particles reduce extraction efficiency.

Statistical Design Approaches

Response surface methodology enables systematic optimization of multiple process variables simultaneously. Box-Behnken designs provide efficient experimental frameworks for identifying optimal combinations of temperature, time, solvent composition, and other critical parameters [7] [3]. These approaches minimize experimental effort while maximizing information content regarding process optimization.

Central composite designs offer alternative statistical frameworks particularly suitable for processes with curved response surfaces. These designs enable identification of optimal operating conditions while providing information regarding process robustness and sensitivity to parameter variations [21].

Factorial design approaches provide efficient methods for screening multiple variables to identify those with greatest impact on process performance. These preliminary studies guide subsequent optimization efforts by focusing resources on the most critical process parameters [7].

Quality Control Integration

Analytical method development must parallel process optimization to ensure consistent monitoring of purification efficiency and product quality. High-Performance Liquid Chromatography methods provide quantitative determination of Macrostemonoside A content throughout processing [1]. Method validation confirms accuracy, precision, and robustness under routine operating conditions.

Process monitoring strategies include real-time sampling and analysis to track compound recovery and purity during processing. These approaches enable rapid identification of process deviations and implementation of corrective actions before product quality is compromised [1].

Documentation systems must capture process parameters, analytical results, and deviation investigations to support regulatory requirements and continuous improvement initiatives. Electronic laboratory notebook systems facilitate data integration and trending analysis for process optimization efforts.

Scale-up Considerations for Research Quantities

Equipment and Infrastructure Requirements

Scale-up from laboratory to pilot-scale production requires careful consideration of equipment compatibility and performance characteristics. Laboratory glassware must be replaced with stainless steel vessels capable of withstanding higher pressures and temperatures while maintaining inert surfaces that do not interact with steroidal saponins [22] [23]. Heating and cooling systems require integration to provide uniform temperature control across larger processing volumes.

Mixing systems represent critical scale-up considerations due to the importance of mass transfer in extraction processes. Laboratory-scale magnetic stirring must be replaced with mechanical agitation systems capable of providing adequate mixing intensity throughout larger vessel volumes [22]. Impeller design and positioning significantly affect mixing efficiency and must be optimized for each specific vessel configuration.

Filtration and separation systems require scaling to accommodate increased processing volumes while maintaining separation efficiency. Laboratory-scale filters must be replaced with industrial filtration systems capable of handling larger volumes and higher solids loadings [23]. Centrifugation systems may provide alternative separation approaches for applications requiring rapid solid-liquid separation.

Process Control and Monitoring

Temperature control systems must provide uniform heating and cooling across larger processing volumes. Heat transfer limitations become increasingly significant at larger scales, requiring enhanced heat exchanger designs and circulation systems [22]. Temperature monitoring must include multiple measurement points to ensure uniform conditions throughout the processing vessel.

Flow rate control becomes increasingly critical at larger scales due to the impact on residence time and mixing efficiency. Variable frequency drives enable precise control of pump speeds and flow rates, ensuring consistent processing conditions [23]. Flow measurement systems provide feedback for automated control systems and process documentation requirements.

Pressure monitoring and control systems ensure safe operation while maintaining optimal extraction conditions. Pressure relief systems prevent over-pressurization while maintaining process control. Vacuum systems may be required for concentration and solvent recovery operations [22].

Economic and Sustainability Factors

Solvent recovery systems become economically essential at larger scales due to increased solvent volumes and environmental considerations. Distillation systems enable recovery and reuse of ethanol and other organic solvents, reducing operating costs and environmental impact [22] [24]. System design must consider both capital costs and operating efficiency.

Energy consumption optimization requires evaluation of heating, cooling, and mechanical systems to minimize overall energy requirements. Heat integration between process streams can significantly reduce energy consumption while improving process economics [22]. Variable frequency drives and energy-efficient motors reduce electrical consumption.

Waste minimization strategies must address both liquid and solid waste streams generated during processing. Solid plant residues may find applications as agricultural amendments or biomass fuel, providing economic value while reducing disposal costs [23]. Aqueous waste streams require treatment to meet environmental discharge requirements.

Validation and Regulatory Considerations

Process validation requires demonstration of consistent product quality and process performance under routine operating conditions. Statistical process control methods enable monitoring of critical process parameters and product quality attributes [22]. Validation protocols must address both process consistency and product quality requirements.

Analytical method validation must confirm that analytical procedures provide accurate and precise measurements under production conditions. Method transfer from development laboratories to production facilities requires careful documentation and comparative studies [1]. Stability studies confirm that processing and storage conditions do not compromise product quality.

Documentation requirements for scaled-up processes include detailed standard operating procedures, equipment maintenance programs, and training requirements. These systems ensure consistent operation while supporting regulatory compliance and continuous improvement initiatives [23]. Electronic documentation systems facilitate data integrity and regulatory inspections.

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Dates

Last modified: 07-18-2023

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